Home > Products > Screening Compounds P37405 > [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride - 1049720-38-8

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Catalog Number: EVT-2525434
CAS Number: 1049720-38-8
Molecular Formula: C10H14Cl2N4
Molecular Weight: 261.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identity
The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical entity characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a methanamine moiety. Its chemical formula is C10H14Cl2N4C_{10}H_{14}Cl_2N_4, and it has a molecular weight of approximately 261.15 g/mol. The compound is recognized by the CAS number 1049720-38-8 and is used primarily for research purposes in various scientific fields, including medicinal chemistry and pharmacology .

Classification
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are significant in medicinal chemistry due to their role as antifungal, antibacterial, and anticancer agents .

Synthesis Analysis

Synthesis Methods
The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves several steps:

  1. Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. This step is crucial as it establishes the core structure of the compound.
  2. Attachment to Phenyl Group: The next step involves attaching the triazole ring to a phenyl group via a nucleophilic aromatic substitution reaction. This reaction requires careful control of conditions to ensure high yields.
  3. Introduction of Methanamine Group: Finally, the phenyl group is functionalized with a methanamine group through a reductive amination reaction. This step may involve using reducing agents such as sodium cyanoborohydride or similar reagents to facilitate the formation of the desired amine .

Technical Details
The synthetic routes may be optimized for industrial production, incorporating catalysts and purification techniques such as recrystallization or chromatography to enhance yield and purity.

Molecular Structure Analysis

Molecular Structure
The molecular structure of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride can be represented as follows:

  • InChI Key: The InChI representation provides a unique identifier for the compound's structure.
  • SMILES Notation: The SMILES notation for this compound is NCc1ccc(cc1)Cn1ncnc1.Cl.Cl, indicating its connectivity and functional groups.

Structural Data

PropertyValue
Molecular FormulaC10H14Cl2N4C_{10}H_{14}Cl_2N_4
Molecular Weight261.15 g/mol
CAS Number1049720-38-8
Chemical Reactions Analysis

Reactions
The compound can undergo various chemical reactions:

  • Oxidation Reactions: The methanamine group can be oxidized to form imines or amides, which can lead to different derivatives with varying biological activities.
  • Reduction Reactions: Conversely, it can also participate in reduction reactions that may alter its functional groups or introduce new ones .

These reactions are essential for modifying the compound's properties and enhancing its efficacy in potential applications.

Mechanism of Action

The mechanism of action for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with biological targets, particularly enzymes or receptors relevant in various disease pathways. The triazole moiety may contribute to its ability to disrupt biological processes by mimicking natural substrates or by inhibiting enzyme activity through competitive inhibition.

Process Overview

The specific interactions depend on the target proteins involved in metabolic pathways or cellular signaling processes. Further studies are often required to elucidate these mechanisms fully.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to the presence of chloride ions and amine groups.

Chemical Properties

PropertyValue
Melting PointNot explicitly stated
Boiling PointNot explicitly stated
StabilityStable under standard laboratory conditions

Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting fungal infections or other diseases due to its triazole structure.
  • Research Applications: Used in studies related to enzyme inhibition and receptor binding assays, contributing valuable data towards drug discovery processes.
Introduction to Triazole-Based Pharmacophores

Structural and Functional Significance of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The 1,2,4-triazole ring represents a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity, metabolic stability, and balanced lipophilicity. This heterocyclic system contains three nitrogen atoms within a five-membered aromatic ring, enabling diverse binding interactions with biological targets. The dipole moment (~4.8 D) and π-electron deficiency of 1,2,4-triazole facilitate π-stacking with aromatic residues in enzyme binding pockets and polar interactions with catalytic sites. These properties underpin its prevalence in pharmaceuticals targeting neurological disorders, oncology, and infectious diseases [1] [10].

The specific compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride exemplifies strategic molecular design leveraging this scaffold. Its structure comprises three key domains:

  • 1,2,4-Triazole ring: Serves as a hydrogen bond acceptor via N2 and N4 atoms, with calculated electrostatic potential surfaces indicating substantial negative charge localization (-0.32 e) at these positions.
  • Phenyl spacer: Provides planar rigidity for optimal spatial orientation and enhances membrane permeability through aromatic interactions.
  • Methanamine moiety: The primary amine group enables salt formation (dihydrochloride) for solubility optimization and participates in electrostatic interactions with biological targets.

Table 1: Key Identifiers of [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine

PropertyValue
Molecular FormulaC₉H₁₂Cl₂N₄ (dihydrochloride)
SMILESNC(CC1=CC=C(C=C1)N2C=NC=N2)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3 (ammonium protons)
Topological Polar Surface Area64.7 Ų

The dihydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL predicted) while maintaining bioavailability. Molecular hybridization capitalizes on synergistic effects: the triazole contributes to target engagement specificity, while the phenylmethanamine moiety facilitates blood-brain barrier penetration—a critical feature for central nervous system-targeted therapeutics. Quantitative structure-activity relationship models indicate that electron-donating substituents on the phenyl ring enhance binding affinity for neurological targets like γ-aminobutyric acid type A receptors by 2.3-fold compared to unsubstituted analogs [3] [10].

Table 2: Computed Molecular Properties

ParameterValueSignificance
Calculated logP1.28 ± 0.15Optimal lipophilicity for CNS penetration
Predicted pKa (amine)9.6Protonation state modulation
Molar Refractivity52.7Polarizability for target interactions
Hydrogen Bond Donors3Solubility and target binding capacity
Hydrogen Bond Acceptors4Molecular recognition capability

Historical Development of Phenylmethanamine-Triazole Hybrids in Drug Discovery

The rational design of phenylmethanamine-triazole hybrids emerged from late 20th-century efforts to optimize neurotransmitter analogs. Early work (1990s–2000s) focused on combining the monoaminergic activity of β-phenylethylamine derivatives with heterocyclic stability enhancers. The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine represented a strategic advancement, with its first reported synthesis appearing in patent literature circa 2007 (CAS registry: 119192-10-8) [5]. This hybrid addressed critical limitations of first-generation neuroactive compounds:

  • Metabolic instability: Replacement of catechol groups with triazole reduced cytochrome P450-mediated deamination.
  • Receptor selectivity: The triazole’s directional hydrogen bonding minimized off-target binding.
  • Dosage limitations: Enhanced blood-brain barrier permeability allowed lower effective doses.

Table 3: Evolution of Synthetic Approaches

PeriodSynthetic RouteYield Improvement
2005–2010Nucleophilic substitution of 4-fluorobenzonitrile followed by reduction32–41%
2011–2015Copper-catalyzed azide-alkyne cycloaddition with propargylamine68–74%
2016–PresentReductive amination of 4-(triazolyl)benzaldehyde82–89%

The 2010s witnessed strategic diversification of this hybrid scaffold:

  • Electron-donating substituents: Methoxy groups at the phenyl 3-position enhanced γ-aminobutyric acid type A receptor binding affinity by 4.7-fold, as demonstrated in electrophysiological studies.
  • Bioisosteric replacements: Substitution of the benzylic methylene with oxygen maintained target engagement while reducing hepatotoxicity markers.
  • Stereochemical optimization: Introduction of chiral centers at the methanamine position yielded enantiomers with differential activity profiles (eudysmic ratio >12 for γ-aminobutyric acid type A subtype selectivity) [9] [10].

Contemporary development (2020–present) focuses on target-specific hybrid optimization:

  • Epilepsy therapeutics: Hybrids incorporating 7-alkyloxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-one demonstrated 97% seizure suppression in maximal electroshock models at 17.1 milligram per kilogram doses, outperforming valproate while eliminating rotorod neurotoxicity.
  • Oncology applications: Tris-triazole-acetamide hybrids showed vascular endothelial growth factor receptor 2 inhibition at half maximal inhibitory concentration = 27.8 nanomolar, inducing 68.3% apoptotic cell death in breast cancer models.
  • Chemical biology tools: Fluorescently tagged derivatives enable real-time tracking of γ-aminobutyric acid type A receptor trafficking in neural networks [4] [8] [10].

The structural evolution of these hybrids exemplifies rational drug design principles, progressively optimizing target engagement, pharmacokinetic properties, and therapeutic indices through methodical molecular refinement.

Properties

CAS Number

1049720-38-8

Product Name

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15

InChI

InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H

InChI Key

YMUVNZZIICIIHL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.